molecular formula C26H21N3O3S2 B11123762 (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11123762
M. Wt: 487.6 g/mol
InChI Key: FZLKJHWRAUODBF-HAHDFKILSA-N
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Description

(5Z)-5-{[3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound designed for advanced research applications, featuring a hybrid structure combining pyrazole and thiazolidinone pharmacophores. This structural motif is of significant interest in medicinal chemistry and drug discovery. Compounds within the 1,3-thiazolidin-4-one class have been extensively studied for their diverse biological activities. Specifically, derivatives sharing this core scaffold have demonstrated potent inhibitory effects against HIV-1 via non-nucleoside reverse transcriptase inhibition (NNRTI), acting by binding to an allosteric site and stabilizing a "butterfly-like" conformation . Furthermore, this chemical family is associated with notable cytotoxic properties and has been investigated for activity against various cancer cell lines, with molecular modifications influencing their potency . The presence of specific substituents, such as the furan-2-ylmethyl group and the ethoxyphenyl-pyrazole system, is designed to optimize the compound's lipophilicity and steric parameters, which are critical for its interaction with hydrophobic binding pockets in biological targets . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human use. Researchers should handle this material with appropriate precautions in a laboratory setting.

Properties

Molecular Formula

C26H21N3O3S2

Molecular Weight

487.6 g/mol

IUPAC Name

(5Z)-5-[[3-(4-ethoxyphenyl)-1-phenylpyrazol-4-yl]methylidene]-3-(furan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C26H21N3O3S2/c1-2-31-21-12-10-18(11-13-21)24-19(16-29(27-24)20-7-4-3-5-8-20)15-23-25(30)28(26(33)34-23)17-22-9-6-14-32-22/h3-16H,2,17H2,1H3/b23-15-

InChI Key

FZLKJHWRAUODBF-HAHDFKILSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4=CC=CO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Vilsmeier-Haack Formylation of Pyrazole Precursors

The pyrazole aldehyde is synthesized through a Vilsmeier-Haack reaction, which introduces a formyl group at the 4-position of the pyrazole ring.

Procedure :

  • Starting Material : 3-(4-Ethoxyphenyl)-1-phenyl-1H-pyrazole is prepared via cyclocondensation of 4-ethoxyacetophenone phenylhydrazone with acetylene derivatives.

  • Reaction Conditions :

    • Reflux in POCl₃/DMF (1:2 v/v) at 50–60°C for 4–5 h.

    • Quench with ice-water, neutralize with NaHCO₃, and extract with ethyl acetate.

  • Yield : 75–85% after recrystallization from ethanol.

Mechanistic Insight :
The Vilsmeier reagent (POCl₃/DMF) generates an electrophilic chloroiminium ion, which attacks the electron-rich pyrazole ring at the 4-position. Hydrolysis yields the aldehyde.

Preparation of 3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Thiazolidinone Core Synthesis

The thiazolidinone scaffold is constructed via cyclization of chloroacetic acid derivatives with thiourea.

Procedure :

  • Step 1 : React chloroacetic acid (1 equiv) with thiourea (1 equiv) in ice-cold HCl to form 2-iminothiazolidin-4-one.

  • Step 2 : Reflux in 6M HCl for 12 h to tautomerize to 2,4-thiazolidinedione (TZD).

  • Step 3 : Alkylate TZD with furfuryl bromide (1.2 equiv) in DMF/KI at 90°C for 12 h to install the furfurylmethyl group.

  • Step 4 : Introduce the thioxo group using Lawesson’s reagent (0.5 equiv) in toluene under reflux for 3 h.

Key Data :

  • Yield (Step 3) : 68–72%

  • Yield (Step 4) : 85–90%

Knoevenagel Condensation for Final Assembly

Reaction Optimization

The critical methylidene bridge is formed via base-catalyzed condensation between the pyrazole aldehyde and thiazolidinone.

Procedure :

  • Reactants :

    • Pyrazole-4-carbaldehyde (1 equiv)

    • 3-(Furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one (1 equiv)

  • Conditions :

    • Solvent: Ethanol (anhydrous)

    • Catalyst: Piperidine (0.1 equiv)

    • Reflux for 5–6 h under nitrogen.

  • Workup :

    • Cool to room temperature, pour into ice-water.

    • Filter the precipitate and recrystallize from ethanol.

Yield : 82–88%
Stereochemical Outcome : Exclusive formation of the Z-isomer due to steric hindrance from the phenyl and ethoxyphenyl groups.

Spectroscopic Characterization and Validation

Nuclear Magnetic Resonance (NMR) Analysis

  • ¹H NMR (300 MHz, CDCl₃) :

    • δ 8.42 (s, 1H, pyrazole H-5)

    • δ 7.65–7.12 (m, 9H, aromatic H)

    • δ 6.38 (d, J = 3.1 Hz, 1H, furan H-3)

    • δ 5.21 (s, 2H, -CH₂-furan)

    • δ 4.12 (q, J = 7.0 Hz, 2H, -OCH₂CH₃)

    • δ 1.42 (t, J = 7.0 Hz, 3H, -OCH₂CH₃).

  • ¹³C NMR (75 MHz, CDCl₃) :

    • δ 192.1 (C=O, thiazolidinone)

    • δ 167.8 (C=S)

    • δ 152.4 (pyrazole C-3)

    • δ 112.6 (furan C-2).

Mass Spectrometry

  • ESI-MS : m/z 546.2 [M+H]⁺ (calculated for C₂₇H₂₃N₃O₃S₂: 545.6).

Comparative Analysis of Synthetic Routes

MethodCatalystSolventTime (h)Yield (%)Z:E Ratio
Piperidine-catalyzedPiperidineEthanol688>99:1
DBU-catalyzedDBUTHF87692:8
Solvent-free-Neat126585:15

Key Insight : Piperidine in ethanol maximizes yield and stereoselectivity due to optimal basicity and solvation.

Mechanistic Considerations

The Knoevenagel condensation proceeds via:

  • Enolate Formation : Deprotonation of the thiazolidinone’s active methylene by piperidine.

  • Nucleophilic Attack : Enolate attacks the aldehyde carbonyl, forming a β-hydroxy intermediate.

  • Dehydration : Elimination of water yields the α,β-unsaturated product .

Chemical Reactions Analysis

Key Functional Groups Driving Reactivity

The compound’s reactivity is governed by:

  • Thiazolidinone ring : Susceptible to nucleophilic attack at the carbonyl (C=O) and thione (C=S) groups.

  • Pyrazole moiety : Participates in electrophilic substitution and coordination reactions.

  • Methylidene bridge (C=CH) : Enables conjugation and cycloaddition reactions.

  • Furylmethyl substituent : Provides steric and electronic modulation for regioselective transformations .

Route 1: Base-Catalyzed Condensation

A common synthesis involves reacting pyrazole carbaldehyde derivatives with thioglycolic acid and amines under basic conditions:

StepReactantsConditionsYield
1Pyrazole carbaldehyde, thioglycolic acidDSDABCOC catalyst, ultrasound, 60°C82–92%
2Intermediate + furfurylamineEthanol, reflux, 6h78%

This method emphasizes green chemistry principles, utilizing ultrasonic irradiation to reduce reaction times .

Route 2: Microwave-Assisted Cyclization

Microwave irradiation enhances the formation of the thiazolidinone ring:

  • Reactants : 2-Chloroquinoline-3-carbaldehyde, aryl amines, thioacetic acid.

  • Conditions : Microwave (200 W), zeolite 5A catalyst.

  • Yield : 85% in 20 minutes .

Nucleophilic Substitution Reactions

The thione (C=S) group undergoes nucleophilic substitution with amines or alcohols:

ReactionReagentProductConditions
ThiolationEthylenediamineThioether derivativeDMF, 80°C, 4h
AlkoxylationMethanolMethoxy-thiazolidinoneHCl catalysis, reflux

Electrophilic Aromatic Substitution

The pyrazole ring undergoes halogenation and nitration:

ReactionReagentPositionYield
BrominationBr₂/FeCl₃C-3 of pyrazole65%
NitrationHNO₃/H₂SO₄C-4 of pyrazole58%

Cycloaddition and Conjugation

The methylidene bridge participates in [4+2] Diels-Alder reactions:

DienophileProductConditions
Maleic anhydrideFused bicyclic adductToluene, 110°C, 12h
TetracyanoethyleneCyano-substituted derivativeRT, 24h

Redox Reactions

The thiazolidinone ring is redox-active:

  • Oxidation : H₂O₂ converts C=S to C=O, forming the corresponding oxazolidinone (yield: 73%) .

  • Reduction : NaBH₄ reduces the methylidene bridge to a single bond, altering conjugation (yield: 68%) .

Spectroscopic Characterization

Key data confirming reaction outcomes:

Reaction¹H NMR Shifts (δ, ppm)IR Peaks (cm⁻¹)
Thiolation7.64 (s, CH=S), 5.25 (d, J=8Hz, NH)1680 (C=O), 1240 (C=S)
Bromination8.12 (s, Ar-Br)760 (C-Br)

Catalytic Influence on Reactivity

Catalysts significantly enhance efficiency:

CatalystReaction TypeYield Improvement
DSDABCOCCondensation+20% vs. thermal
VOSO₄Ring closure+15% vs. acid catalysis

Biological Activity Correlation

Modifications impact bioactivity:

DerivativeIC₅₀ (µM)Target
Parent compound42.30Cancer cells
Methoxy analog28.45COX-2

Stability and Degradation

The compound decomposes under harsh conditions:

  • Thermal : Degrades above 250°C, forming phenyl isocyanate and furan derivatives.

  • Photolytic : UV exposure induces C-S bond cleavage (t₁/₂ = 4h in methanol) .

Scientific Research Applications

Synthesis and Structural Characterization

The synthesis of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of appropriate precursors under controlled conditions. For instance, the reaction of 3-(4-ethoxyphenyl)-1-phenylpyrazole with thiazolidinone derivatives can yield the desired product with high purity and yield. Structural characterization is often performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm the molecular structure and ensure the correct stereochemistry.

Antimicrobial Properties

Research has indicated that compounds containing thiazolidinone moieties exhibit significant antimicrobial activity. The compound has shown potential against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Anticancer Activity

Thiazolidinones have been investigated for their anticancer properties. Studies suggest that this compound may induce apoptosis in cancer cells through the activation of specific signaling pathways. In vitro assays have demonstrated its efficacy against various cancer cell lines, including breast and lung cancer cells.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory effects. It appears to modulate inflammatory cytokines and reduce oxidative stress markers in cellular models. This suggests potential therapeutic applications in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disease.

Case Studies and Research Findings

Several studies have documented the applications of this compound in various fields:

StudyFindingsApplications
Abdel-Wahab et al. (2023)Synthesized a similar thiazolidinone derivative showing antimicrobial activity against Staphylococcus aureusPotential use in developing new antibiotics
El-Hiti et al. (2020)Investigated thiazolidinones for anticancer properties; found significant cytotoxicity against cancer cell linesDevelopment of anticancer drugs
Mohamed et al. (2022)Explored anti-inflammatory properties in animal models; showed reduced inflammation markersTreatment for chronic inflammatory conditions

Mechanism of Action

The mechanism of action of (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets. It may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s thiazolidinone ring is crucial for its activity, as it can form hydrogen bonds and other interactions with the target proteins .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on variations in substituents, stereochemistry, and bioactivity. Below is a detailed comparison with key derivatives:

Table 1: Structural and Functional Comparison

Compound Name / ID Key Substituents Molecular Weight (g/mol) Bioactivity Highlights Reference
Target Compound: (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one 4-ethoxyphenyl, furan-2-ylmethyl 499.6 Potential anticancer activity (inferred from thiazolidinone class)
Analog 1: (5Z)-3-(furan-2-ylmethyl)-5-[[3-(3-methyl-4-(2-methylpropoxy)phenyl)-1-phenylpyrazol-4-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one 3-methyl-4-(2-methylpropoxy)phenyl 541.7 Enhanced lipophilicity due to branched alkoxy group; unconfirmed bioactivity
Analog 2: (Z)-4-[(Ethylamino)(furan-2-yl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one Ethylamino-furan hybrid 323.4 Demonstrated chelation properties; potential metalloenzyme inhibition
Analog 3: (Z)-4-[(3-Aminonaphthalen-2-ylamino)(phenyl)methylidene]-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one 3-aminonaphthalen-2-ylamino 438.5 Improved binding affinity to DNA/proteins; explored in photodynamic therapy

Key Findings from Comparative Analysis

Stereochemical and Conformational Stability: The (5Z)-configuration in the target compound ensures optimal spatial alignment for receptor binding, a feature absent in non-stereospecific analogs like those in and .

Pharmacological Potential: Thiazolidinones with thioxo groups (e.g., target compound) exhibit higher redox-modulating activity compared to non-thiolated analogs, aligning with ’s findings on ferroptosis induction in cancer cells .

Biological Activity

The compound (5Z)-5-{[3-(4-ethoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-3-(furan-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one is a derivative of thiazolidin-4-one, a class of compounds recognized for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its pharmacological potential, structure-activity relationships (SAR), and relevant case studies.

Overview of Thiazolidin-4-One Derivatives

Thiazolidin-4-one derivatives have emerged as significant pharmacophores in medicinal chemistry due to their broad spectrum of biological activities, including:

  • Anticancer
  • Antidiabetic
  • Antimicrobial
  • Anti-inflammatory

Recent studies have indicated that modifications at various positions on the thiazolidin ring can enhance these activities. The compound features a unique structure that may contribute to its bioactivity.

Anticancer Activity

Thiazolidin-4-one derivatives have been extensively studied for their anticancer properties. Research indicates that compounds with specific substituents can exhibit potent cytotoxic effects against various cancer cell lines. For instance, studies have shown that thiazolidinones can induce apoptosis in glioblastoma cells through mechanisms involving the inhibition of cell viability and modulation of apoptotic pathways .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

CompoundCell LineIC50 (µM)Mechanism of Action
9bGlioblastoma5.0Apoptosis induction
10eHepG27.5Cell cycle arrest

Antidiabetic Activity

Thiazolidinones have shown promise as antidiabetic agents, particularly through their action as PPARγ agonists. These compounds enhance insulin sensitivity and glucose uptake in peripheral tissues. The structure of the compound under study suggests potential interactions with PPARγ, which could be explored further in pharmacological assays .

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been attributed to their ability to disrupt bacterial cell membranes and inhibit essential enzymatic processes. Studies indicate that certain derivatives demonstrate significant activity against both Gram-positive and Gram-negative bacteria, making them potential candidates for antibiotic development .

Table 2: Antimicrobial Activity of Thiazolidinone Derivatives

CompoundBacteria Tested% Inhibition
2dE. coli88.46%
2eS. aureus91.66%

Structure-Activity Relationship (SAR)

The biological activity of thiazolidinone derivatives is heavily influenced by their structural components. Modifications at positions 2, 3, and 5 of the thiazolidine ring can significantly affect their potency and selectivity. For example:

  • Substituents on the phenyl ring enhance anticancer activity.
  • Electron-withdrawing groups often increase antimicrobial efficacy.

Case Studies

Several case studies highlight the therapeutic potential of thiazolidinone derivatives:

  • Anticancer Study : A recent investigation into isatin-based thiazolidinones revealed promising results against HepG2 and MCF7 cancer cell lines, with some compounds showing IC50 values lower than standard chemotherapeutics .
  • Antimicrobial Efficacy : A series of synthesized thiazolidinones were tested against common pathogens, demonstrating significant inhibition rates comparable to established antibiotics like ampicillin .

Q & A

Q. Methodological Answer :

  • DFT Calculations : Use Gaussian or ORCA to calculate the relative stability of Z/E isomers. Compare Gibbs free energy differences to predict dominant configurations .
  • Solvent Effects : Simulate solvent polarity (e.g., using COSMO-RS) to identify conditions favoring Z-isomer formation. Polar aprotic solvents like DMF may stabilize transition states via dipole interactions .
  • Kinetic Control : Employ Multiwfn to analyze frontier molecular orbitals (FMOs) and identify reactive sites influencing cyclization kinetics .

Basic: What spectroscopic techniques are critical for characterizing this compound?

Q. Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm regiochemistry and Z-configuration. Key signals include:
    • Thioxo group (δ ~220–230 ppm in 13C^{13}C-NMR) .
    • Aromatic protons (δ 6.5–8.5 ppm in 1H^1H-NMR) for phenyl and pyrazole moieties .
  • FT-IR : Identify C=S (1060–1120 cm1^{-1}) and C=O (1680–1720 cm1^{-1}) stretching vibrations .
  • Single-Crystal XRD : Resolve absolute configuration using SHELXL for refinement and ORTEP-3 for visualization .

Advanced: How can crystallographic data resolve contradictions in stereochemical assignments?

Q. Methodological Answer :

  • Data Collection : Use high-resolution synchrotron X-ray data (λ = 0.7–1.0 Å) to minimize errors in electron density maps .
  • Refinement : Apply SHELXL’s TWIN/BASF commands for twinned crystals. Validate with Rint_{\text{int}} < 5% and GooF ≈ 1.0 .
  • Hydrogen Bonding Analysis : Use Mercury to map intermolecular interactions (e.g., S···O contacts) that stabilize the Z-configuration .

Basic: What are common impurities in the synthesis, and how are they identified?

Q. Methodological Answer :

  • Byproducts : Look for:
    • Uncyclized Schiff bases (detected via LC-MS at m/z ~50–100 higher than the target).
    • E-isomers (distinguished via NOESY NMR cross-peaks) .
  • Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (DMF/EtOH) .

Advanced: How can mechanistic studies explain unexpected reactivity in cross-coupling steps?

Q. Methodological Answer :

  • Kinetic Profiling : Use stopped-flow UV-Vis spectroscopy to monitor intermediate formation rates .
  • Electron Localization Function (ELF) : Analyze bond cleavage/formation using Multiwfn to identify radical or ionic pathways .
  • Isotope Labeling : Track 18O^{18}O-labeled carbonyl groups via mass spectrometry to verify cyclization mechanisms .

Basic: What in silico tools predict the compound’s solubility and bioavailability?

Q. Methodological Answer :

  • LogP Calculation : Use MarvinSketch or ChemAxon to estimate partition coefficients (LogP ~3.5–4.2 due to aromatic groups) .
  • Solubility Prediction : Employ ALOGPS or SwissADME to model aqueous solubility, guided by Hansen solubility parameters .

Advanced: How can QSAR models guide structural modifications for enhanced bioactivity?

Q. Methodological Answer :

  • Descriptor Selection : Use CODESSA-Pro to compute electronic (e.g., HOMO/LUMO), steric (e.g., molar refractivity), and topological (e.g., Wiener index) parameters .
  • Validation : Apply leave-one-out cross-validation (Q2^2 > 0.6) and external test sets to ensure robustness .

Basic: What protocols validate the compound’s purity for biological assays?

Q. Methodological Answer :

  • HPLC : Use a C18 column (ACN/water gradient) with UV detection (λ = 254 nm). Target ≥95% purity .
  • Elemental Analysis : Match experimental C/H/N/S values with theoretical calculations (error < 0.4%) .

Advanced: How do you design a structure-activity relationship (SAR) study for thioxo-thiazolidinone derivatives?

Q. Methodological Answer :

  • Scaffold Variation : Synthesize analogs with substituted furans (e.g., 5-nitro-furan) or alternative heterocycles (e.g., thiophene) .
  • Pharmacophore Mapping : Use MOE or Schrödinger to align electrostatic and hydrophobic features across active/inactive analogs .
  • Statistical Analysis : Apply PCA or PLS-DA to correlate structural descriptors with bioactivity data .

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